(1R,2R)-rel-trans-1,2-Cyclopentanediol
(1R,2R)-rel-trans-1,2-Cyclopentanediol
Brand Name:
Vulcanchem
CAS No.:
5057-99-8
VCID:
VC0128437
InChI:
InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m0/s1
SMILES:
C1CC(C(C1)O)O
Molecular Formula:
C5H10O2
Molecular Weight:
102.13 g/mol
(1R,2R)-rel-trans-1,2-Cyclopentanediol
CAS No.: 5057-99-8
Reference Standards
VCID: VC0128437
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol
CAS No. | 5057-99-8 |
---|---|
Product Name | (1R,2R)-rel-trans-1,2-Cyclopentanediol |
Molecular Formula | C5H10O2 |
Molecular Weight | 102.13 g/mol |
IUPAC Name | (1S,2S)-cyclopentane-1,2-diol |
Standard InChI | InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m0/s1 |
Standard InChIKey | VCVOSERVUCJNPR-RFZPGFLSSA-N |
Isomeric SMILES | C1C[C@@H]([C@H](C1)O)O |
SMILES | C1CC(C(C1)O)O |
Canonical SMILES | C1CC(C(C1)O)O |
Synonyms | trans-1,2-Cyclopentanediol; 1,2-trans-Cyclopentanediol; NSC 15389; trans-(±)-1,2-Cyclopentanediol; trans-1,2-Cyclopentanediol; trans-1,2-Dihydroxycyclopentane |
PubChem Compound | 11400736 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume